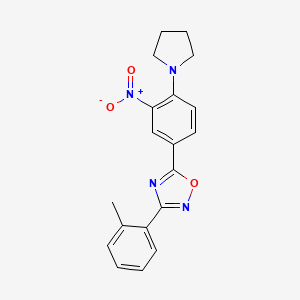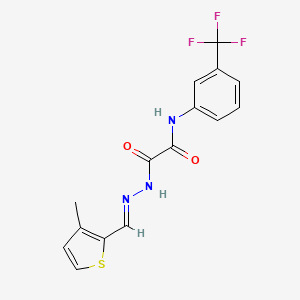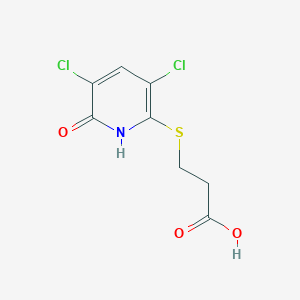
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl cyclohexanecarboxylate
描述
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl cyclohexanecarboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-2-oxo-1H-quinolin-3-yl)methyl cyclohexanecarboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Esterification: The quinoline derivative is then reacted with cyclohexanecarboxylic acid or its derivatives in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the quinoline core can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic media).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl cyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its quinoline core.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of (6-methyl-2-oxo-1H-quinolin-3-yl)methyl cyclohexanecarboxylate is primarily attributed to its interaction with biological targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibit topoisomerases, and interact with various proteins, leading to its biological effects. The ester group may also play a role in enhancing the compound’s lipophilicity and cellular uptake.
相似化合物的比较
Similar Compounds
(2-hydroxy-6-methylquinolin-3-yl)methyl cyclohexanecarboxylate: A similar compound with a hydroxyl group instead of an oxo group.
Quinoline derivatives: Such as chloroquine and quinine, which are well-known for their antimalarial properties.
Uniqueness
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl cyclohexanecarboxylate is unique due to its specific substitution pattern and ester linkage, which may confer distinct biological and chemical properties compared to other quinoline derivatives
属性
IUPAC Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl cyclohexanecarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-7-8-16-14(9-12)10-15(17(20)19-16)11-22-18(21)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYFMBXDVWVCBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322553 | |
| Record name | (6-methyl-2-oxo-1H-quinolin-3-yl)methyl cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667206 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
714924-10-4 | |
| Record name | (6-methyl-2-oxo-1H-quinolin-3-yl)methyl cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-methoxypropyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide](/img/structure/B7704274.png)
![N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B7704296.png)

![2-(N-cyclohexyl-4-bromobenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7704308.png)

![3,4,5-triethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B7704319.png)
![2-{3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B7704321.png)

![2-[(4-Bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide](/img/structure/B7704334.png)
![2-methoxy-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B7704341.png)
![3-[4-(Ethylsulfamoyl)phenyl]propanamide](/img/structure/B7704344.png)
![methyl 4-[1-benzyl-3-[(E)-1-(4-chlorophenyl)ethylideneamino]-4-oxoimidazolidin-2-yl]benzoate](/img/structure/B7704353.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide](/img/structure/B7704361.png)
